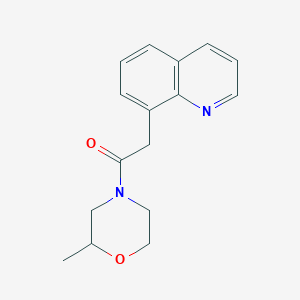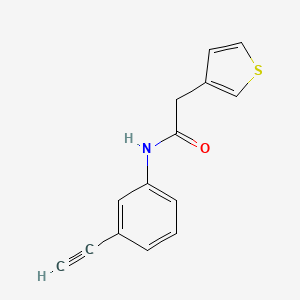
3,4-dimethyl-N-(pyridin-3-ylmethyl)aniline;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dimethyl-N-(pyridin-3-ylmethyl)aniline;hydrochloride, also known as LY294002, is a chemical compound that has been used in scientific research for over two decades. It was first synthesized in 1994 by James A. McCubrey and his team at the University of Colorado Health Sciences Center. Since then, it has been widely used in various fields of research, including cancer biology, neuroscience, and immunology.
Mécanisme D'action
3,4-dimethyl-N-(pyridin-3-ylmethyl)aniline;hydrochloride inhibits PI3Ks by binding to the ATP-binding site of the enzyme, thereby preventing its activation. This leads to a decrease in the production of phosphatidylinositol-3,4,5-trisphosphate (PIP3), which is a key signaling molecule downstream of PI3Ks. This, in turn, leads to a decrease in the activation of downstream signaling pathways, including the AKT/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, this compound has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In neurons, this compound has been shown to protect against oxidative stress and prevent neuronal death. In immune cells, this compound has been shown to modulate cytokine production and inhibit cell activation.
Avantages Et Limitations Des Expériences En Laboratoire
3,4-dimethyl-N-(pyridin-3-ylmethyl)aniline;hydrochloride has several advantages as a research tool. It is a highly potent and selective inhibitor of PI3Ks, making it an ideal tool for studying the role of PI3Ks in various cellular processes. It is also relatively stable and can be easily synthesized in the laboratory.
However, there are also some limitations to the use of this compound in lab experiments. It has been shown to have off-target effects on other enzymes, such as mTOR and DNA-PK, which may complicate the interpretation of results. Additionally, the use of this compound may not accurately reflect the effects of genetic knockdown or knockout of PI3Ks, which may have different downstream effects.
Orientations Futures
There are several future directions for the use of 3,4-dimethyl-N-(pyridin-3-ylmethyl)aniline;hydrochloride in scientific research. One potential application is in the development of novel cancer therapies. This compound has been shown to have potent anti-cancer effects in vitro and in vivo, and several clinical trials are currently underway to evaluate its efficacy in cancer patients.
Another potential application is in the study of neurodegenerative disorders, such as Alzheimer's disease. This compound has been shown to have neuroprotective effects in vitro and in animal models, and may have therapeutic potential in these diseases.
Overall, this compound is a valuable tool for scientific research, with potential applications in various fields of study. Its potent and selective inhibition of PI3Ks makes it an ideal tool for studying the role of these enzymes in various cellular processes, and its therapeutic potential in various diseases makes it an exciting area of research for the future.
Méthodes De Synthèse
3,4-dimethyl-N-(pyridin-3-ylmethyl)aniline;hydrochloride can be synthesized through a multi-step process involving the reaction of various chemical reagents. The first step involves the reaction of 3,4-dimethylaniline with pyridine-3-carboxaldehyde to form 3,4-dimethyl-N-(pyridin-3-ylmethyl)aniline. This intermediate is then reacted with hydrochloric acid to form this compound hydrochloride.
Applications De Recherche Scientifique
3,4-dimethyl-N-(pyridin-3-ylmethyl)aniline;hydrochloride has been extensively used in scientific research as a potent and selective inhibitor of phosphoinositide 3-kinases (PI3Ks). PI3Ks are a family of enzymes that play a crucial role in various cellular processes, including cell growth, survival, and proliferation. Inhibition of PI3Ks by this compound has been shown to have therapeutic potential in various diseases, including cancer, diabetes, and neurodegenerative disorders.
Propriétés
IUPAC Name |
3,4-dimethyl-N-(pyridin-3-ylmethyl)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2.ClH/c1-11-5-6-14(8-12(11)2)16-10-13-4-3-7-15-9-13;/h3-9,16H,10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYFBGCISYJSFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=CN=CC=C2)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2-Chlorophenyl)-3-[(1,5-dimethylpyrrol-2-yl)methyl]urea](/img/structure/B7508062.png)







![(4-methoxypiperidin-1-yl)-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanone](/img/structure/B7508094.png)





